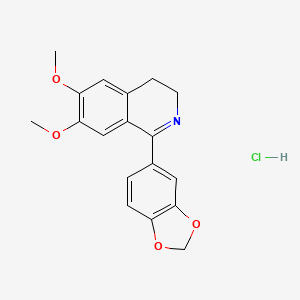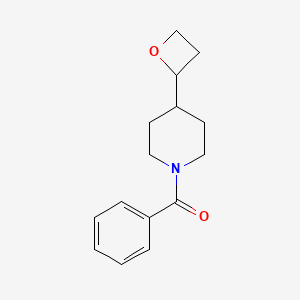
1-Benzoyl-4-(oxetan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(oxetan-2-yl)piperidine is a compound that combines the structural features of piperidine and oxetane Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring containing one oxygen atom The benzoyl group attached to the piperidine ring adds further complexity to the molecule
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-(oxetan-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Benzoyl-4-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxetane ring, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(oxetan-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-(oxetan-2-yl)piperidine can be compared with other similar compounds, such as:
1-Benzoylpiperidine: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
4-(Oxetan-2-yl)piperidine: Lacks the benzoyl group, which affects its interaction with biological targets.
1-Benzoyl-4-(oxetan-2-yl)pyrrolidine: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring, leading to different structural and chemical properties .
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
[4-(oxetan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-9-6-12(7-10-16)14-8-11-18-14/h1-5,12,14H,6-11H2 |
InChI-Schlüssel |
XBJRMSDKVNDKTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2CCO2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



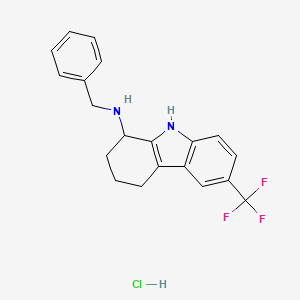
![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
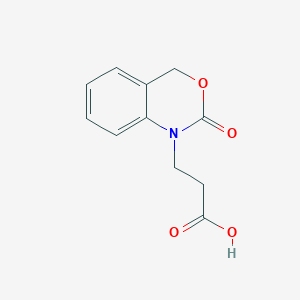
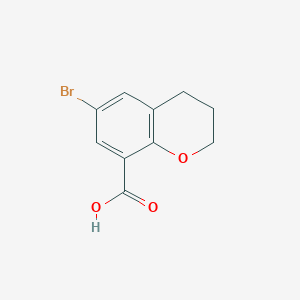
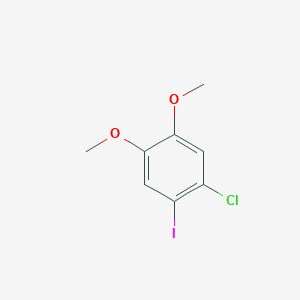
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
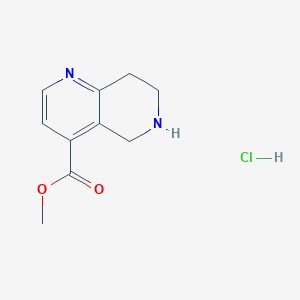
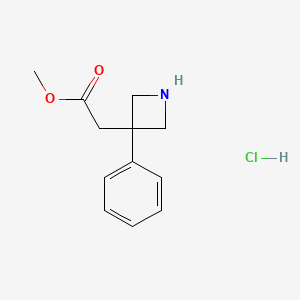
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)
